3-(1-Methyl-1H-indazol-3-yl)propan-1-amine, also known by its CAS number 1557700-06-7, is a chemical compound with the molecular formula and a molecular weight of 189.26 g/mol. This compound features an indazole moiety, which is a bicyclic structure containing both a five-membered and a six-membered ring. The presence of the methyl group at the 1-position of the indazole enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry .
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine falls under the category of organic compounds, specifically as an amine due to the presence of the amine functional group (-NH2). It is also classified as an indazole derivative, which may have implications in pharmacological activities due to the structural characteristics of indazole compounds .
The synthesis of 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine can be approached through various methods, typically involving the reaction of indazole derivatives with appropriate alkylating agents. A common synthetic route involves:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are employed to enhance solubility and reaction efficiency. Monitoring the reaction progress via thin-layer chromatography (TLC) is recommended to determine completion .
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine can participate in various chemical reactions typical for amines and indazole derivatives:
Understanding the reactivity of this compound requires knowledge of its electronic structure, which influences its nucleophilicity and electrophilicity during reactions .
The mechanism of action for compounds like 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine often involves interaction with biological targets such as receptors or enzymes. The indazole moiety may engage in π-stacking interactions or hydrogen bonding with target sites.
While specific physical properties such as density and boiling point are not readily available, general observations can be made:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterization .
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine has potential applications in:
Further research is necessary to elucidate its full range of biological activities and therapeutic potentials .
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and ability to interact with diverse biological targets. The indazole nucleus—a benzopyrazole system comprising fused benzene and pyrazole rings—provides a stable planar framework amenable to structural modifications that fine-tune drug-receptor interactions. This adaptability has positioned indazole derivatives as critical components in oncology, neurology, and anti-inflammatory therapeutics [5]. Their significance is further amplified by favorable pharmacokinetic properties, including metabolic stability and membrane permeability, which enhance drug-likeness [3].
The structural mimicry of indazoles to purine bases facilitates competitive inhibition of ATP-binding sites in kinase domains, making them indispensable in kinase-targeted cancer therapies. Drugs like Pazopanib and Linifanib exemplify indazole-based FDA-approved tyrosine kinase inhibitors that disrupt angiogenic signaling pathways in tumors [3]. Beyond oncology, indazole derivatives demonstrate vasorelaxant effects through nitric oxide release and cGMP modulation, antimicrobial activity against resistant pathogens, and potential in treating neurodegenerative disorders [5]. The scaffold's proton-accepting nitrogen atoms (N1 and N2) enable hydrogen bonding with key residues in target proteins, while the aromatic system supports π-π stacking interactions essential for high-affinity binding [6] [8].
Table 1: Therapeutic Applications of Select Indazole-Based Drugs
Drug Name | Primary Target | Therapeutic Indication | Structural Features |
---|---|---|---|
Pazopanib | VEGFR-2/PDGFR | Renal cell carcinoma | 1-Methylindazole core with sulfonamide tail |
Linifanib | VEGFR-2/FGFR | Hepatocellular carcinoma | 1H-Indazol-3-amine derivative |
Benzydamine | NSAID target | Anti-inflammatory/analgesic | 3-(Dimethylamino)propoxy substitution |
AHMU-VEGFR-30 | VEGFR-2 | Anti-angiogenic agent (preclinical) | Optimized 3-ylpropan-1-amine variant |
3-(1-Methyl-1H-indazol-3-yl)propan-1-amine (C11H15N3) features a propylamine chain appended to the 3-position of a 1-methylindazole core. This configuration imparts distinct advantages for epigenetic and kinase modulation:
Table 2: Molecular Properties of 3-(1-Methyl-1H-indazol-3-yl)propan-1-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C11H15N3 | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 189.26 g/mol | Optimal for blood-brain barrier penetration |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Hydrogen Bond Donors | 1 (primary amine) | Enables salt formation & solubility |
Topological Polar Surface Area | 43.84 Ų | Supports cell membrane permeability |
Calculated logP | 1.16 | Balances hydrophobicity and solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7